N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a quinoxaline moiety, a bromine atom, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated quinoxaline derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoxaline moiety can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancers.
Biological Studies: Used in studies to understand enzyme inhibition and protein-ligand interactions.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase IX. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to a decrease in the enzyme’s function. This inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[4-bromo-2-(quinoxalin-2-yl)phenyl]benzenesulfonamide: Lacks the hydroxy group, which may affect its binding affinity and specificity.
N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.
Uniqueness
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide is unique due to the presence of the hydroxy group on the quinoxaline ring, which can enhance its binding interactions with target enzymes and potentially improve its efficacy as an inhibitor.
Properties
CAS No. |
887869-74-1 |
---|---|
Molecular Formula |
C20H14BrN3O3S |
Molecular Weight |
456.31 |
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H14BrN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25) |
InChI Key |
HGPLSRHRTZKEPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.